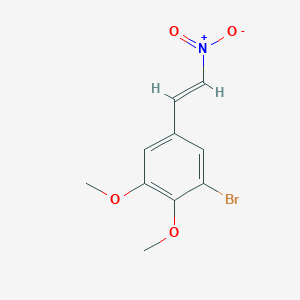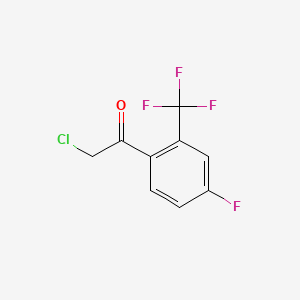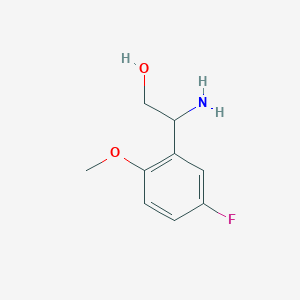
2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO2 and a molecular weight of 185.20 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst . The final step involves the reduction of the nitro group to an amino group under mild conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or hydrogenation over palladium catalysts are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted aromatic compounds .
Scientific Research Applications
2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of phospholipase A2 (PLA2), preventing the enzyme from catalyzing its substrate and thereby reducing inflammation and pain. The exact molecular interactions and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride: Similar structure but with different positional isomers of the fluoro and methoxy groups.
®-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol: Another positional isomer with different stereochemistry.
Uniqueness
2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both fluoro and methoxy groups provides a balance of electronic effects that can be advantageous in various applications .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-amino-2-(5-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3 |
InChI Key |
LHCVNWLZRJWAMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


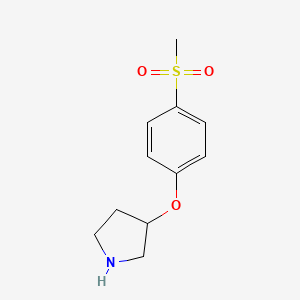
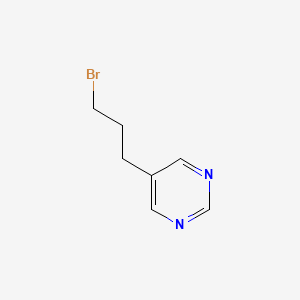
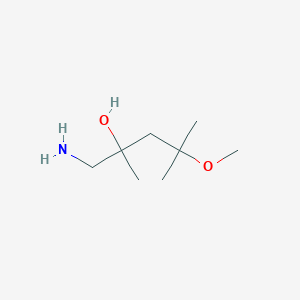

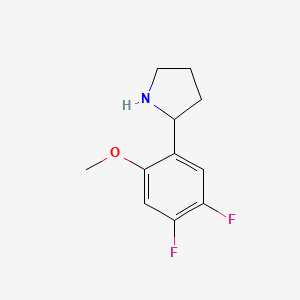
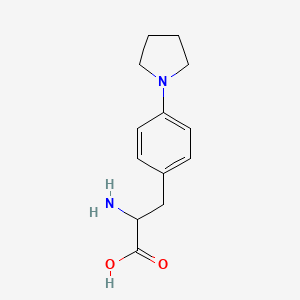

![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
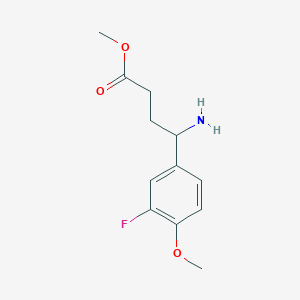
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)

